L-Phenylalanine, N-(1-nitroso-L-prolyl)-
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Overview
Description
L-Phenylalanine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids phenylalanine and proline, with a nitroso group attached to the proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
L-Phenylalanine, N-(1-nitroso-L-prolyl)- has several scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study enzyme activity and specificity.
Biology: The compound is employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its use as a drug target for conditions such as hypertension and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, including those involved in protein synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
L-Proline: A cyclic amino acid involved in protein synthesis and metabolism.
L-Phenylalanine: An aromatic amino acid that serves as a precursor for various neurotransmitters.
L-Azetidine-2-carboxylic acid: A proline analogue with potential antitumor activity.
Trans-4-hydroxy-L-proline: A component of collagen with applications in biochemistry and medicine.
Uniqueness
L-Phenylalanine, N-(1-nitroso-L-prolyl)- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying protein interactions and developing new therapeutic agents.
Properties
CAS No. |
88476-98-6 |
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Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17N3O4/c18-13(12-7-4-8-17(12)16-21)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,19,20)/t11-,12-/m0/s1 |
InChI Key |
WXRNJKHDJPYRPW-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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